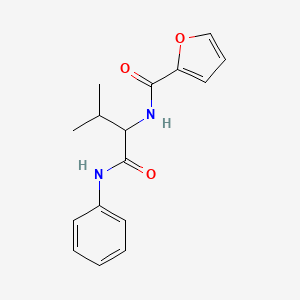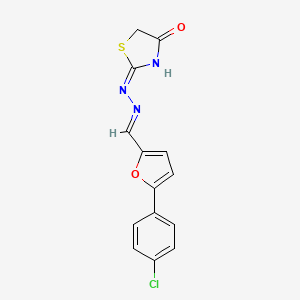![molecular formula C15H23N3O2 B6056121 5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B6056121.png)
5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-2-pyridinamine, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathways of B-cell receptor (BCR) and Fc receptor (FcR) in immune cells.
Mechanism of Action
5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-2-pyridinamine is a reversible inhibitor of BTK, which is a key enzyme involved in the signaling pathways of BCR and FcR in immune cells. BTK plays a critical role in the development and activation of B-cells, and its dysregulation has been implicated in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. This compound binds to the active site of BTK and inhibits its kinase activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to inhibit B-cell proliferation, survival, and activation in vitro and in vivo. This compound also inhibits the production of pro-inflammatory cytokines and chemokines, indicating its potential use in the treatment of inflammatory disorders. In preclinical studies, this compound has been shown to enhance the efficacy of other anti-cancer therapies, such as chemo- and immunotherapy.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-2-pyridinamine is its specificity for BTK, which reduces the potential for off-target effects. This compound has also been shown to have good pharmacokinetic properties, including high oral bioavailability and long half-life. However, one limitation of this compound is its potential toxicity, which has been observed in preclinical studies. Further studies are needed to evaluate the safety and efficacy of this compound in humans.
Future Directions
There are several future directions for the development of 5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-2-pyridinamine. One potential application is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This compound has been shown to enhance the efficacy of other anti-cancer therapies, and combination therapies may be explored in the future. Another potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, indicating its potential use in the treatment of these diseases. Further studies are needed to evaluate the safety and efficacy of this compound in humans and to explore its potential applications in other diseases.
Synthesis Methods
The synthesis of 5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-2-pyridinamine has been described in detail in a patent application by Takeda Pharmaceutical Company Limited. In brief, the synthesis involves the reaction of 2-chloro-5-nitropyridine with N,N-dimethylformamide dimethyl acetal in the presence of a base to yield the corresponding nitro compound. This is followed by reduction of the nitro group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 3-methoxymethylpiperidine-1-carboxylic acid chloride in the presence of a base to yield this compound.
Scientific Research Applications
5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-2-pyridinamine has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. In preclinical studies, this compound has been shown to inhibit BCR and FcR signaling pathways, leading to the inhibition of B-cell proliferation, survival, and activation. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, indicating its potential use in the treatment of inflammatory disorders. Furthermore, this compound has been shown to enhance the efficacy of other anti-cancer therapies, such as chemo- and immunotherapy.
properties
IUPAC Name |
[6-(dimethylamino)pyridin-3-yl]-[3-(methoxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-17(2)14-7-6-13(9-16-14)15(19)18-8-4-5-12(10-18)11-20-3/h6-7,9,12H,4-5,8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLLDJGRUDLJPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=O)N2CCCC(C2)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B6056042.png)

![2-furaldehyde [5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6056052.png)
![2-(4-bromophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B6056062.png)

![N-(1-cyclopropylethyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B6056083.png)

![1,3-benzodioxol-5-yl[1-(1H-indol-6-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6056090.png)
![ethyl 1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6056093.png)
![1-[(dimethylamino)sulfonyl]-N-isobutyl-3-piperidinecarboxamide](/img/structure/B6056105.png)
![ethyl 4-[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-1-piperidinecarboxylate](/img/structure/B6056113.png)
![(3aS*,5S*,9aS*)-2-(3-methoxybenzyl)-5-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6056129.png)
![7-(3,4-difluorobenzyl)-N-isopropyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6056148.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6056149.png)